An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro, ethoxycarbonyl, and carboxylic acid functionalities on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable scaffold for the synthesis of novel therapeutic agents. Pyridine carboxylic acids are known to play a role as enzyme inhibitors, and their derivatives have been investigated for a wide range of pharmacological activities.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their determination. Understanding these properties is paramount for its effective application in synthesis, formulation, and biological evaluation.
Chemical Identity and Core Physical Properties
3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid is a solid at room temperature. Its fundamental identifiers and key physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid | - |
| Synonyms | 3-chloro-5-(ethoxycarbonyl)-2-pyridinecarboxylic acid | |
| CAS Number | 1200497-77-3 | |
| Molecular Formula | C₉H₈ClNO₄ | |
| Molecular Weight | 229.62 g/mol | |
| Melting Point | 125 - 127 °C | |
| Physical Form | Solid |
Boiling Point: The boiling point of this compound has not been empirically determined in the available literature. Due to the presence of the carboxylic acid group, it is expected to have a high boiling point and may decompose upon heating at atmospheric pressure. Determination would likely require vacuum distillation.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, ethoxycarbonyl, and carboxylic acid groups.
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Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of the ethoxy group, likely in the δ 4.0-4.5 ppm and δ 1.2-1.5 ppm regions, respectively.
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Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbons: Two signals in the downfield region (δ 160-185 ppm) corresponding to the carboxylic acid and ester carbonyl carbons.
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Aromatic Carbons: Five distinct signals for the carbons of the pyridine ring, with their chemical shifts influenced by the attached substituents.
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Ethyl Group Carbons: Two signals for the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethoxy group.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for acquiring and analyzing NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid and Ester): Strong, sharp peaks typically in the range of 1680-1750 cm⁻¹. The presence of two carbonyl groups may result in two distinct peaks or a broadened peak.
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C-O Stretch (Carboxylic Acid and Ester): Bands in the 1200-1300 cm⁻¹ region.
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C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
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Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Experimental Protocol for FTIR Analysis
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated pyridine system.
Expected UV-Vis Absorption:
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The pyridine ring will exhibit characteristic π → π* transitions. The presence of substituents will shift the absorption maxima (λ_max). For pyridine itself, absorptions are typically seen around 250-270 nm. The extended conjugation and electronic effects of the substituents in 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid are expected to result in absorptions in the UV region.
Experimental Protocol for UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
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Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
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Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
Solubility and Acidity
The solubility and acidity of a compound are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility Profile
The presence of both a polar carboxylic acid group and a more nonpolar ethoxycarbonyl and chloro-substituted pyridine ring suggests that the solubility of this compound will be dependent on the solvent's polarity. It is expected to have limited solubility in water and higher solubility in polar organic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
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Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone) in a sealed flask.
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Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Filter the suspension to remove the undissolved solid.
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Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Acidity (pKa)
The pKa value indicates the strength of the carboxylic acid. The presence of the electron-withdrawing chloro group and the pyridine nitrogen is expected to influence the acidity of the carboxylic acid group.
Experimental Protocol for pKa Determination (Potentiometric Titration):
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Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).
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Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point.
Diagram of Key Physicochemical Property Determination
Caption: A generalized workflow for chemical synthesis and purification.
Applications in Drug Development
Substituted pyridine carboxylic acids are a cornerstone in medicinal chemistry due to their ability to act as versatile scaffolds in the design of enzyme inhibitors and receptor modulators. [1]The combination of a carboxylic acid (a potential hydrogen bond donor/acceptor and metal chelator), a lipophilic chloro group, and an ester functionality provides multiple points for interaction with biological targets and for modification to optimize pharmacokinetic properties.
Potential Therapeutic Areas:
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Enzyme Inhibition: The pyridine carboxylic acid motif is present in numerous enzyme inhibitors. [1]This compound could serve as a starting point for developing inhibitors for various enzyme classes, including kinases, proteases, and metalloenzymes.
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Antimicrobial Agents: Pyridine derivatives have a long history as antimicrobial agents.
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Oncology: Many targeted cancer therapies are based on heterocyclic scaffolds.
The development of drugs from such scaffolds often involves creating a library of analogs by modifying the substituents to improve potency, selectivity, and ADME properties.
Safety and Handling
Based on available safety data for this compound, it is classified as harmful if swallowed, in contact with skin, or if inhaled. [2]Standard laboratory safety precautions should be followed when handling this chemical.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]
